molecular formula C14H11ClN2OS B3017440 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine CAS No. 1090928-37-2

4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine

Cat. No.: B3017440
CAS No.: 1090928-37-2
M. Wt: 290.77
InChI Key: WCXMFLURAJLWBE-UHFFFAOYSA-N
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Description

4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that features a benzothiazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-aminothiophenol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzothiazine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of catalysts.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Amines or thiols in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzothiazine derivatives.

    Substitution: Amino or thiol-substituted pyridine derivatives.

Scientific Research Applications

4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The compound’s structure allows it to fit into the binding pockets of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazole
  • 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzoxazine
  • 4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzimidazole

Uniqueness

4-(6-chloropyridine-3-carbonyl)-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of both a benzothiazine and a chloropyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(6-chloropyridin-3-yl)-(2,3-dihydro-1,4-benzothiazin-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c15-13-6-5-10(9-16-13)14(18)17-7-8-19-12-4-2-1-3-11(12)17/h1-6,9H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXMFLURAJLWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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